1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine
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Overview
Description
1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters, leading to the formation of the triazole ring . Another approach includes the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-triazolo[4,3-a]pyrazine derivatives: Exhibiting antibacterial activity.
Phenylpyridazines: Containing a pyridazine ring substituted by a phenyl group.
Uniqueness
1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C11H16N6 |
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Molecular Weight |
232.29 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H16N6/c1-16-6-4-9(5-7-16)13-10-2-3-11-14-12-8-17(11)15-10/h2-3,8-9H,4-7H2,1H3,(H,13,15) |
InChI Key |
DUPRTMQOYJWMJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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